2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is a synthetic nucleoside analog. It is structurally related to naturally occurring thiazole nucleosides and has been explored for its potential therapeutic applications, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester typically involves the reaction of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This intermediate is then further reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimization for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can also occur, affecting the ribofuranosyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and the modulation of nucleoside pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The compound exerts its effects by mimicking naturally occurring nucleosides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in nucleoside metabolism, leading to the disruption of DNA and RNA synthesis pathways. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Tiazofurin: Another thiazole nucleoside analog with similar anticancer properties.
Ribavirin: A nucleoside analog used as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness: 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is unique due to its specific structure, which allows it to target nucleoside pathways with high specificity. Its ethyl ester group also enhances its stability and bioavailability compared to other nucleoside analogs.
Properties
Molecular Formula |
C11H15NO6S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
ethyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChI Key |
KQTOKYAUJBRPST-FNCVBFRFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.